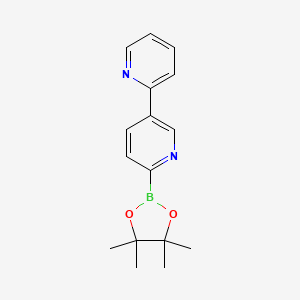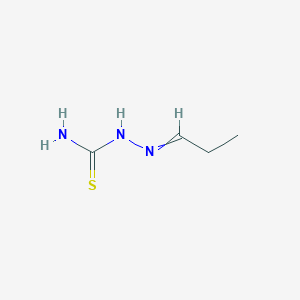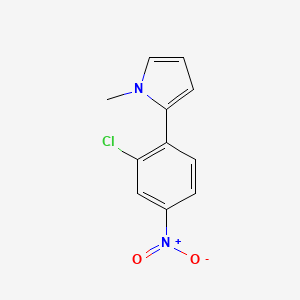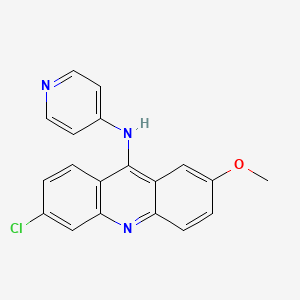
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride typically involves the reaction of 1,8-naphthalic anhydride with diethylamine in the presence of a suitable solvent such as ethanol. The reaction is usually carried out under reflux conditions for several hours, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but often include various functionalized derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are attributed to its ability to undergo photo-induced electron transfer (PET) and intra-/inter-molecular electron transfer (ET) processes . These interactions result in changes in optical properties, making it useful for detecting and imaging various biological and chemical species.
Vergleich Mit ähnlichen Verbindungen
N-(2-(Diethylamino)ethyl)naphthalimide hydrochloride can be compared with other similar compounds, such as:
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: This compound has similar fluorescence properties but differs in the substituent on the amino group.
N-(2-(Trimethylammonium)ethyl)-1,8-naphthalimide: This derivative has a cationic receptor and is used in colorimetric and fluorescent anion sensors.
1,8-Naphthalimide derivatives with various substituents: These compounds exhibit different photophysical properties and are used in diverse applications, including solar energy collectors and fluorescent dyes.
The uniqueness of this compound lies in its specific structural features and the resulting photophysical properties, which make it particularly suitable for applications requiring high fluorescence quantum yield and photostability.
Eigenschaften
CAS-Nummer |
94887-58-8 |
|---|---|
Molekularformel |
C18H21ClN2O2 |
Molekulargewicht |
332.8 g/mol |
IUPAC-Name |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H20N2O2.ClH/c1-3-19(4-2)11-12-20-17(21)14-9-5-7-13-8-6-10-15(16(13)14)18(20)22;/h5-10H,3-4,11-12H2,1-2H3;1H |
InChI-Schlüssel |
YYYSCUQJGZKMCO-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCN1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14118406.png)

![Phenylmethyl 2-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imi dazolino[1,2-h]purin-3-yl]acetate](/img/structure/B14118423.png)

![[5-Bromo-2-(trifluoromethyl)pyridin-3-YL]methylamine](/img/structure/B14118444.png)


![N-[4-(Acetylamino)phenyl]-1-methyl-6-oxo-2-phenyl-3-piperidinecarboxamide](/img/structure/B14118464.png)

